molecular formula C13H22N2O2 B2778929 (3S)-N,N-diethyl-1-(prop-2-enoyl)piperidine-3-carboxamide CAS No. 2459725-76-7

(3S)-N,N-diethyl-1-(prop-2-enoyl)piperidine-3-carboxamide

Cat. No.: B2778929
CAS No.: 2459725-76-7
M. Wt: 238.331
InChI Key: RURRDCMWXINATN-NSHDSACASA-N
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Description

(3S)-N,N-diethyl-1-(prop-2-enoyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.331. The purity is usually 95%.
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Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, are renowned chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively used for the asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines, which are structural motifs in numerous natural products and therapeutically relevant compounds. This methodology grants access to a wide array of structurally diverse heterocycles, highlighting the importance of such chemical frameworks in medicinal chemistry (Philip et al., 2020).

Piperazine Derivatives in Drug Discovery

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in drug design due to its presence in a wide range of therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs. Minor modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, showcasing the flexibility and importance of piperazine derivatives in pharmaceutical research. This underscores the potential relevance of compounds like "(3S)-N,N-diethyl-1-(prop-2-enoyl)piperidine-3-carboxamide" in drug discovery programs (Rathi et al., 2016).

Spiropiperidines in Drug Design

Spiropiperidines have become increasingly popular in drug discovery as chemists explore new areas of three-dimensional chemical space. These compounds, derived from piperidine rings, serve as important scaffolds for the development of novel therapeutic agents, highlighting the significant role of piperidine structures in creating complex and biologically active molecules (Griggs et al., 2018).

Properties

IUPAC Name

(3S)-N,N-diethyl-1-prop-2-enoylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-12(16)15-9-7-8-11(10-15)13(17)14(5-2)6-3/h4,11H,1,5-10H2,2-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURRDCMWXINATN-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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